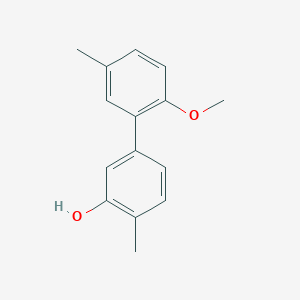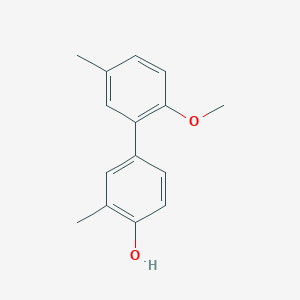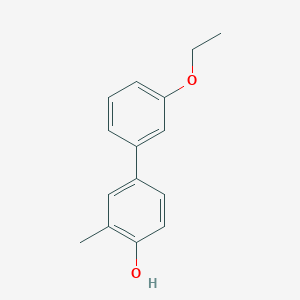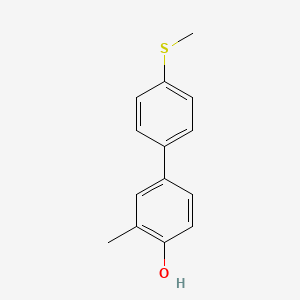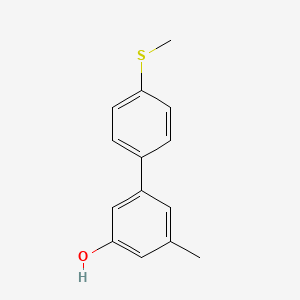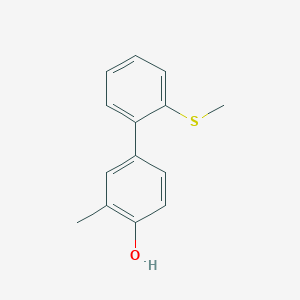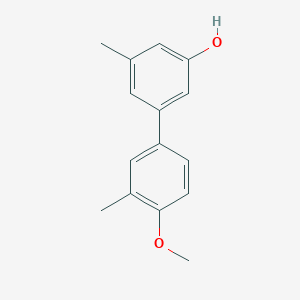
5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% (5-MMP-3-MP) is an aromatic organic compound used in a variety of scientific research applications. It is a derivative of phenol and is a versatile reagent with a wide range of applications in organic synthesis. 5-MMP-3-MP has been used in a variety of biochemical and physiological research studies and is an important tool for understanding the structure and function of biological systems.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of organic polymers and in the preparation of metal complexes. In addition, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% is used in the synthesis of fluorescent probes for imaging and detection of biological molecules.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% is based on its ability to form covalent bonds with various biological molecules. It is able to form stable covalent bonds with proteins, DNA, and other biological molecules, which can be used to study the structure and function of these molecules. In addition, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% can be used to modify the structure of proteins and DNA, which can be used to study the function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% are largely unknown. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% has been shown to have an inhibitory effect on the activity of certain proteins, such as the protein kinase C, which is involved in signal transduction pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% in laboratory experiments is its low cost and easy availability. It is also easy to store and handle, making it suitable for use in a variety of laboratory settings. However, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% is not suitable for use in vivo, as it can be toxic to cells and tissues. In addition, it is not suitable for use in high-throughput screening, as it can cause false positives.
Future Directions
In the future, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% could be used in a variety of applications, such as drug design, drug delivery, and gene therapy. It could also be used to develop new fluorescent probes for imaging and detection of biological molecules. In addition, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% could be used to study the structure and function of proteins and DNA, as well as to modify the structure of proteins and DNA for therapeutic purposes. Finally, 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% could be used to develop new materials for use in medical devices and diagnostic tests.
Synthesis Methods
The synthesis of 5-(4-Methoxy-3-methylphenyl)-3-methylphenol, 95% is based on the reaction of 4-methoxy-3-methylphenol with 3-methylphenol in the presence of an acid catalyst. The reaction is carried out in aqueous media and the product is purified by recrystallization or by distillation. The yield of the reaction is typically 95%.
properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-13(9-14(16)7-10)12-4-5-15(17-3)11(2)8-12/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMSHRHFOQITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683825 |
Source


|
| Record name | 4'-Methoxy-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855157-53-8 |
Source


|
| Record name | 4'-Methoxy-3',5-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



